molecular formula C21H19FN2O4 B2516208 Methyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate CAS No. 1359415-88-5

Methyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate

Cat. No.: B2516208
CAS No.: 1359415-88-5
M. Wt: 382.391
InChI Key: NRMGQWBVLMHOPJ-UHFFFAOYSA-N
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Description

Methyl 4-{[(3,5-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate is a useful research compound. Its molecular formula is C21H19FN2O4 and its molecular weight is 382.391. The purity is usually 95%.
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Scientific Research Applications

NMR Study of Novel Derivatives

NMR Characterization : A novel compound containing the 1,3,4-oxadiazole derivative was synthesized and characterized using NMR techniques. The study provided insights into the structural determination of novel compounds through NMR, including the assignment of 1H and 13C NMR signals and calculation of coupling constants. This approach is essential for understanding the molecular structure and behavior of complex organic compounds in scientific research (Li Ying-jun, 2012).

Antifungal and Apoptotic Effects

Antifungal Activity : Research on triazole-oxadiazole compounds revealed their potent antifungal properties against various Candida species. The study highlights the synthesis, characterization, and biological evaluation of these compounds, demonstrating their potential as antifungal agents with minimal toxicity to healthy cells. This research underlines the therapeutic potential of such compounds in treating fungal infections (B. Çavușoğlu, L. Yurttaş, Z. Cantürk, 2018).

Antimicrobial Agents

Synthesis and Antimicrobial Activity : A series of derivatives were synthesized and evaluated for their antimicrobial activity, demonstrating the potential of these compounds in developing new antibacterial and antifungal agents. The study showcases the importance of structural modifications in enhancing the antimicrobial efficacy of organic compounds (B. A. Baviskar, S. S. Khadabadi, S. Deore, 2013).

Anticancer Activity

Evaluation as Anticancer Agents : Research into 5-methyl-4-phenyl thiazole derivatives explored their synthesis and biological evaluation as anticancer agents. This work contributes to the ongoing search for novel anticancer compounds, providing a foundation for further investigation into their mechanism of action and therapeutic potential (A. Evren, L. Yurttaş, Busra Eksellı, Gülşen Akalın-Çiftçi, 2019).

Properties

IUPAC Name

methyl 4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4/c1-12-6-13(2)8-15(7-12)23-20(25)11-28-19-10-18(21(26)27-3)24-17-5-4-14(22)9-16(17)19/h4-10H,11H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMGQWBVLMHOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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